

# Spectroscopic Characterization of 3-Chloropyridine-4-carboxamide: A Technical Guide

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## Compound of Interest

Compound Name: 3-Chloropyridine-4-carboxamide

Cat. No.: B035161

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chloropyridine-4-carboxamide**, a key intermediate in pharmaceutical and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar molecules.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Chloropyridine-4-carboxamide**. These predictions are derived from the known spectral characteristics of 3-chloropyridine and various pyridine carboxamide derivatives.

### Table 1: Predicted $^1\text{H}$ NMR Data (500 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~8.70	s	1H	H-2
~8.55	d	1H	H-6
~8.0 (broad s)	1H	-NH <sub>2</sub>	
~7.7 (broad s)	1H	-NH <sub>2</sub>	
~7.60	d	1H	H-5

s = singlet, d = doublet, broad s = broad singlet

**Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, DMSO-d<sub>6</sub>)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~167	C=O
~152	C-6
~150	C-2
~142	C-4
~131	C-3
~124	C-5

**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (amide)
~1680	Strong	C=O stretch (amide I)
~1600	Medium	N-H bend (amide II)
~1580, ~1470	Medium-Strong	C=C and C=N stretching (pyridine ring)
~1100	Medium	C-Cl stretch

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z	Interpretation
156/158	[M] <sup>+</sup> and [M+2] <sup>+</sup> molecular ions (due to <sup>35</sup> Cl and <sup>37</sup> Cl isotopes)
140/142	Loss of NH <sub>2</sub>
111/113	Loss of CONH <sub>2</sub>
75	Pyridine ring fragment

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Chloropyridine-4-carboxamide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
- **Data Acquisition:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically used.

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

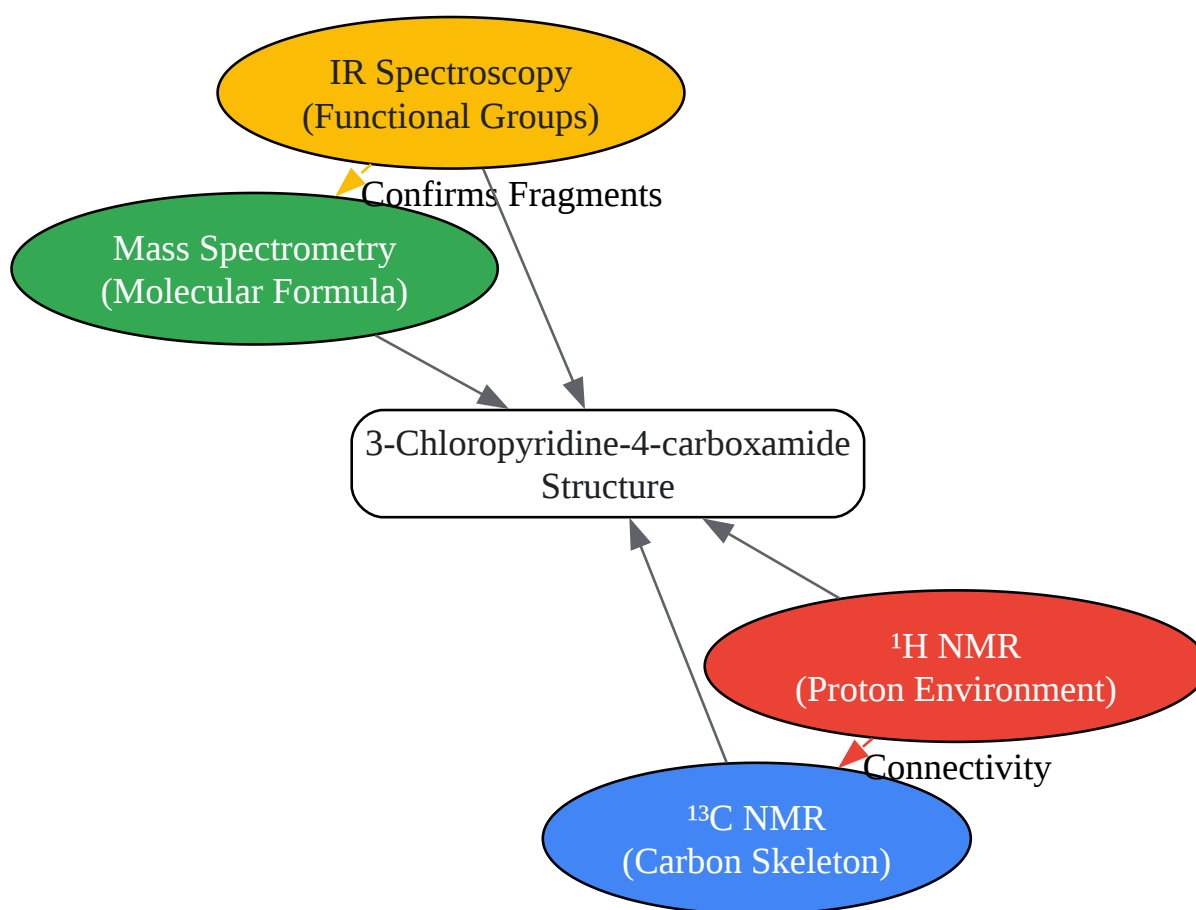
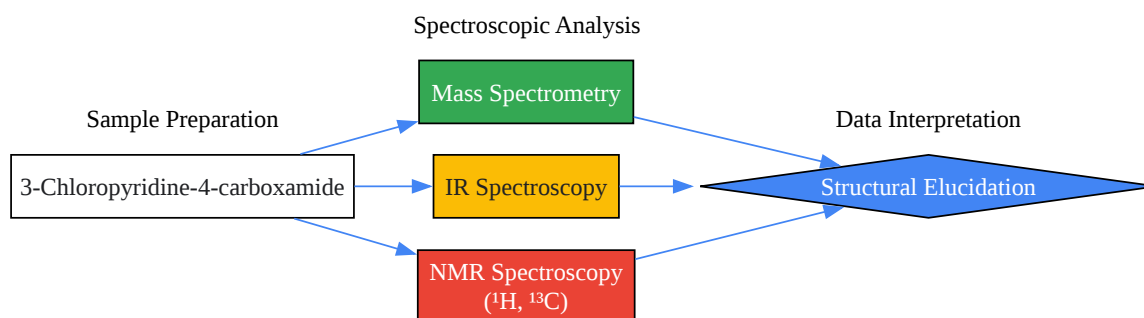
- **Sample Preparation (ATR):** Place a small amount of the solid **3-Chloropyridine-4-carboxamide** sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- **Background Subtraction:** A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of **3-Chloropyridine-4-carboxamide** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Ionization:** Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- **Data Acquisition:** Acquire the mass spectrum in the desired mass range, ensuring to capture the expected molecular ion peaks. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

## Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships between different spectroscopic techniques for structural elucidation.



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